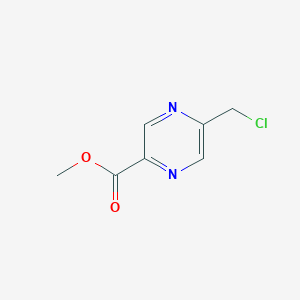

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

Descripción general

Descripción

Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-(chloromethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl pyrazine-2-carboxylate. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(chloromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.

Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Methyl-substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 5-(chloromethyl)pyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups, which is essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Reactivity and Transformations

The compound can undergo several chemical transformations:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.

- Oxidation: It can be oxidized to yield pyrazine-2-carboxylic acid derivatives, expanding its utility in synthetic pathways.

- Reduction: The chloromethyl group can also be reduced to a methyl group, further modifying the compound's reactivity profile.

Biological Research

Antimicrobial and Anticancer Properties

Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, positioning it as a candidate for novel therapeutic agents .

Pharmacophore in Drug Development

The compound is being explored as a pharmacophore in drug development due to its ability to interact with biological targets through covalent bonding. This interaction may lead to modifications in the structure and function of biological molecules, making it an important focus in medicinal chemistry.

Industrial Applications

Agrochemicals and Fine Chemicals

In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique reactivity allows for the synthesis of compounds that can enhance crop yields or serve as active ingredients in various medications .

Production Methods

The industrial synthesis of this compound often involves optimized chloromethylation processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet quality standards required for commercial applications.

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated the successful use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives showed promising activity against resistant bacterial strains. -

Drug Development Research:

Ongoing research has highlighted the compound's role as a lead structure for developing anticancer drugs. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. -

Agrochemical Formulation:

The compound has been incorporated into formulations aimed at enhancing crop resistance to pests. Field trials have shown improved efficacy compared to traditional agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 5-(chloromethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of drugs and other bioactive compounds.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-chloropyrazine-2-carboxylate

- 5-Methyl-2-pyrazinecarboxylic acid

- 2-Pyrazinecarboxylic acid derivatives

Uniqueness

Methyl 5-(chloromethyl)pyrazine-2-carboxylate is unique due to its chloromethyl group, which imparts distinct reactivity compared to other pyrazine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds and a subject of interest in various research fields .

Actividad Biológica

Methyl 5-(chloromethyl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_8H_8ClN_2O_2

- Melting Point : 89-90°C

- Boiling Point : Approximately 242.8°C

- Density : 1.372 g/cm³

- pKa : -4.54

The compound features a chloromethyl group that can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, which are crucial for its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications that can alter their structure and function. Such interactions may contribute to the compound's antimicrobial and anticancer effects by disrupting essential cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The compound has been tested against bacteria and fungi, showing varying degrees of inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 20 µg/mL | |

| Mycobacterium tuberculosis | 1.56 µg/mL (high activity) |

The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, with MIC values comparable to established antimycobacterial agents.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound was evaluated for cytotoxicity using the HepG2 cell line, yielding the following results:

While the compound showed limited cytotoxicity at higher concentrations, its selectivity index indicates a favorable profile for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in PMC assessed various pyrazine derivatives' antimicrobial activities, highlighting this compound's effectiveness against both bacterial and fungal strains .

- Cytotoxicity Assessment : Research indicated that while some derivatives exhibited significant cytotoxic effects, this compound maintained a relatively high IC50 value in HepG2 cells, suggesting it may require further modification for enhanced efficacy .

- Synthesis and Hydrolysis : A green synthetic approach was developed for converting this compound into its carboxylic acid form using lithium hydroxide, demonstrating environmentally friendly methodologies in drug synthesis .

Q & A

Q. What are the key synthetic routes for Methyl 5-(chloromethyl)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

Basic Synthesis Methodology

The compound is synthesized via a multi-step sequence starting from pyrazine derivatives. A common approach involves:

Halogenation : Treatment of methyl 5-(aminomethyl)pyrazine-2-carboxylate with halogen-substituted benzenesulfonyl chlorides (e.g., Cl, Br) in the presence of triethylamine (TEA) and dichloromethane (DCM) .

Saponification : Hydrolysis of the ester group using KOH to yield the corresponding carboxylic acid intermediate.

Amide Coupling : Activation with EDCI/HOBt to form amides or other derivatives under mild conditions (~20–25°C).

Critical Factors :

- Reagent Purity : Impurities in sulfonyl chlorides can lead to side reactions.

- Temperature Control : Excess heat during saponification may degrade acid intermediates.

- Yield Optimization : Reported yields for analogous pyrazine carboxylates range from 62% to 83%, depending on substituents and coupling agents .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | Benzenesulfonyl chloride, TEA, DCM | 70–85% | |

| Saponification | KOH, MeOH/H₂O | >90% | |

| Amide Coupling | EDCI, HOBt, DCM | 62–83% |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Advanced Analytical Techniques

- NMR Spectroscopy :

- ¹H NMR : The chloromethyl (-CH₂Cl) group typically resonates at δ 4.6–4.8 ppm as a singlet. Pyrazine protons appear as distinct doublets in the aromatic region (δ 8.5–9.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the ester group is observed at ~165–170 ppm, while the pyrazine carbons range from 140–155 ppm .

- Mass Spectrometry : HRESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₇ClN₂O₂: 187.0273) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>98%) and detects hydrolyzed byproducts .

Data Contradictions :

Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or residual moisture. Cross-validation with IR (C=O stretch at ~1720 cm⁻¹) is recommended .

Q. What are the applications of this compound in designing metal-organic frameworks (MOFs)?

Advanced Research Application

The chloromethyl group serves as a reactive handle for post-synthetic modifications in MOFs:

Coordination Chemistry : Reacts with lanthanide nitrates (e.g., Eu(NO₃)₃·6H₂O) to form luminescent complexes. For example, europium(III) complexes exhibit red emission under UV light .

Linker Functionalization : The ester can be hydrolyzed to a carboxylate, enabling coordination to metal nodes (e.g., Zn, Cu) in 3D networks. Open-channel structures derived from pyrazine carboxylates show potential for gas storage .

Methodological Considerations :

- Solvent Choice : Use anhydrous DMF or THF to prevent ester hydrolysis during MOF synthesis.

- Stoichiometry : A 1:2 metal-to-ligand ratio optimizes framework stability .

Q. How do competing reaction pathways affect the synthesis of this compound derivatives?

Data Contradiction Analysis

Divergent outcomes arise from:

- Nucleophilic Substitution vs. Elimination : Excess base (e.g., KOH) during saponification may promote elimination of HCl, forming pyrazine alkenes instead of carboxylic acids .

- Coupling Agent Efficiency : EDCI/HOBt yields higher amide purity compared to DCC/DMAP, which may generate ureas as side products .

Mitigation Strategies :

- Controlled pH : Maintain pH <10 during hydrolysis to minimize elimination.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions .

Q. What safety precautions are critical when handling this compound?

Basic Safety Protocol

- Corrosivity : The chloromethyl group can release HCl upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .

- Carcinogenicity : While not explicitly reported for this compound, structurally similar chloromethyl ethers are carcinogenic. Treat as a potential hazard .

Waste Disposal :

- Neutralize acidic byproducts with NaHCO₃ before disposal.

- Store in amber vials at 2–8°C to prevent photodegradation.

Propiedades

IUPAC Name |

methyl 5-(chloromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGKUGEFPOCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824324-58-4 | |

| Record name | methyl 5-(chloromethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.